4-Pyridinemethanol,a-(2R)-2-piperidinyl-2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-,(aR)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridinemethanol,a-(2R)-2-piperidinyl-2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-,(aR)-rel-, also known as 4-pyridinemethanol, alpha-(2-piperidinyl)-2-(trifluoromethyl)-6-(4-(trifluoromethyl)phenyl)-, (R*,R*)-(±)-, is an antimalarial compound. It demonstrates activity against Plasmodium falciparum both in vitro and in non-immune infected subjects. Additionally, it exerts antischistosomal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Pyridinemethanol,a-(2R)-2-piperidinyl-2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-,(aR)-rel- is synthesized through a multi-step process involving the formation of the pyridine ring, followed by the introduction of the piperidinyl and trifluoromethyl groups. The synthesis typically involves:
Formation of the Pyridine Ring: This can be achieved through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Introduction of Piperidinyl Group: This step involves the nucleophilic substitution reaction where the piperidine ring is introduced to the pyridine core.
Addition of Trifluoromethyl Groups: The trifluoromethyl groups are introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions
Industrial Production Methods: Industrial production of 4-Pyridinemethanol,a-(2R)-2-piperidinyl-2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-,(aR)-rel- involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Pyridinemethanol,a-(2R)-2-piperidinyl-2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-,(aR)-rel- undergoes various chemical reactions, including:
Oxidation: 4-Pyridinemethanol,a-(2R)-2-piperidinyl-2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-,(aR)-rel- can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert 4-Pyridinemethanol,a-(2R)-2-piperidinyl-2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-,(aR)-rel- to its corresponding amines.
Substitution: 4-Pyridinemethanol,a-(2R)-2-piperidinyl-2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-,(aR)-rel- can undergo nucleophilic substitution reactions, particularly at the piperidinyl and trifluoromethyl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions
Major Products:
Oxidation Products: N-oxides of 4-Pyridinemethanol,a-(2R)-2-piperidinyl-2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-,(aR)-rel-.
Reduction Products: Amines derived from 4-Pyridinemethanol,a-(2R)-2-piperidinyl-2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-,(aR)-rel-.
Substitution Products: Various substituted derivatives depending on the reagents used
Scientific Research Applications
4-Pyridinemethanol,a-(2R)-2-piperidinyl-2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-,(aR)-rel- has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying the reactivity of pyridine derivatives.
Biology: Investigated for its antimalarial and antischistosomal activities.
Medicine: Explored as a potential therapeutic agent for treating malaria and schistosomiasis.
Industry: Utilized in the development of new antimalarial drugs and as a reference standard in analytical chemistry .
Mechanism of Action
4-Pyridinemethanol,a-(2R)-2-piperidinyl-2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-,(aR)-rel- exerts its antimalarial effects by interfering with the heme detoxification pathway in Plasmodium falciparum. It binds to the heme moiety, preventing its detoxification and leading to the accumulation of toxic heme within the parasite. This results in the death of the parasite. The compound also forms hydrogen bonds with key amino acids in the active site of the target enzyme, enhancing its binding affinity .
Comparison with Similar Compounds
Quinine: An alkaloid used to treat malaria.
Chloroquine: A synthetic antimalarial drug.
Mefloquine: Another synthetic antimalarial agent.
Comparison:
Quinine: 4-Pyridinemethanol,a-(2R)-2-piperidinyl-2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-,(aR)-rel- and quinine both target the heme detoxification pathway, but 4-Pyridinemethanol,a-(2R)-2-piperidinyl-2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-,(aR)-rel- has a different binding motif, making it effective against chloroquine-resistant strains.
Chloroquine: While both compounds are effective antimalarials, 4-Pyridinemethanol,a-(2R)-2-piperidinyl-2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-,(aR)-rel- has shown activity against strains resistant to chloroquine.
Mefloquine: 4-Pyridinemethanol,a-(2R)-2-piperidinyl-2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-,(aR)-rel- and mefloquine share similar mechanisms of action, but 4-Pyridinemethanol,a-(2R)-2-piperidinyl-2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-,(aR)-rel-’s unique structure provides a different pharmacokinetic profile, potentially reducing side effects .
4-Pyridinemethanol,a-(2R)-2-piperidinyl-2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-,(aR)-rel- stands out due to its unique structure and dual activity against malaria and schistosomiasis, making it a valuable compound in the fight against parasitic diseases.
Properties
IUPAC Name |
piperidin-2-yl-[2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]pyridin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F6N2O/c20-18(21,22)13-6-4-11(5-7-13)15-9-12(10-16(27-15)19(23,24)25)17(28)14-3-1-2-8-26-14/h4-7,9-10,14,17,26,28H,1-3,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVRKDMRZFCUEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC(=NC(=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.